2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
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Overview
Description
The compound “2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a derivative of benzamide . It is derived from ortho-toluylchloride and 2-amino-4-picoline . It is fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques .
Synthesis Analysis
The compound is synthesized from ortho-toluylchloride and 2-amino-4-picoline . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Molecular Structure Analysis
The compound is characterized using X-ray crystallography and spectroscopic techniques . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively . 1H NMR results showed chemical shifts at 9.140 ppm and 12.983 ppm for the two N-H protons . Single crystal X-ray diffraction studies on the compound showed it to be a rigid molecule due to the presence of internal hydrogen bonding .Chemical Reactions Analysis
The compound is synthesized from ortho-toluylchloride and 2-amino-4-picoline . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .Physical And Chemical Properties Analysis
The compound is fully crystallized and has a melting point in the range of 164.9°C–165.8°C . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively . 1H NMR results showed chemical shifts at 9.140 ppm and 12.983 ppm for the two N-H protons .Scientific Research Applications
- Antibacterial Activity : The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria .
- Silica Bonding : 2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has been covalently bonded to silica, creating a new heterogeneous catalyst labeled as RHACP2. The surface morphology of this hybrid thiourea silicate shows spherical and irregular nanoparticles .
Synthesis and Characterization
Heterogeneous Catalyst
Reaction Intermediates
Mechanism of Action
Target of Action
It’s known that thiourea derivatives, which this compound is a part of, have been used extensively in the pharmaceutical industry as potential therapeutic agents .
Mode of Action
The compound is characterized by the presence of internal hydrogen bonding, which makes it a rigid molecule . This rigidity could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds containing thiourea moieties have been reported to have antibacterial, anti-hiv, anticancer, antidepressant, antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating, and antiproliferative activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The compound shows antibacterial activity towards gram-positive and gram-negative bacteria
Future Directions
Thiourea derivatives, such as this compound, have attracted great attention as versatile ligands in numerous applications . They are widely used in numerous applications such as in the pharmaceutical industry as potential therapeutic agents, antibacterial, anti-HIV, anticancer drugs, and antidepressants, as well as antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating and antiproliferative activities . Future research could focus on exploring these applications further and developing new applications for these compounds.
properties
IUPAC Name |
2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWSRRIPUBRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide |
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